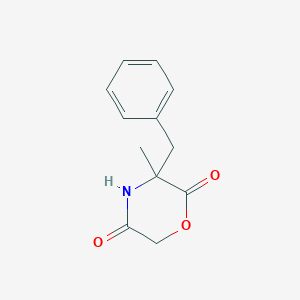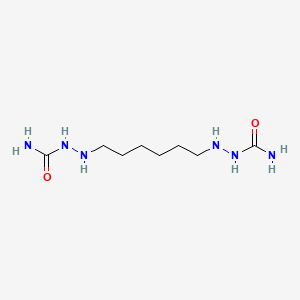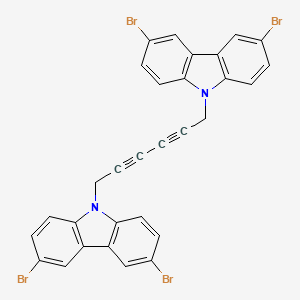
9,9'-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole): is a compound that features a unique structure with two carbazole units connected by a hexa-2,4-diyne-1,6-diyl linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) typically involves the coupling of 3,6-dibromo-9H-carbazole with a hexa-2,4-diyne-1,6-diyl precursor. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, potentially modifying the electronic properties of the compound.
Substitution: The bromine atoms on the carbazole units can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while substitution reactions can introduce various functional groups onto the carbazole units.
科学的研究の応用
Chemistry: The compound is used in the synthesis of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the development of materials with specific electronic properties.
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug delivery systems and as a component in bioactive materials is being explored.
Industry: In the industrial sector, the compound is investigated for its use in the production of organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism by which 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) exerts its effects is primarily related to its electronic structure. The conjugated system formed by the carbazole units and the diyne linker allows for efficient charge transport. This makes the compound suitable for use in electronic devices where charge mobility is crucial.
類似化合物との比較
- 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole)
- Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate)
Comparison: Compared to similar compounds, 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) is unique due to the presence of bromine atoms on the carbazole units. This allows for further functionalization through substitution reactions, making it a versatile building block for the synthesis of advanced materials. Additionally, the diyne linker provides rigidity and planarity to the molecule, enhancing its electronic properties.
特性
CAS番号 |
102036-44-2 |
|---|---|
分子式 |
C30H16Br4N2 |
分子量 |
724.1 g/mol |
IUPAC名 |
3,6-dibromo-9-[6-(3,6-dibromocarbazol-9-yl)hexa-2,4-diynyl]carbazole |
InChI |
InChI=1S/C30H16Br4N2/c31-19-5-9-27-23(15-19)24-16-20(32)6-10-28(24)35(27)13-3-1-2-4-14-36-29-11-7-21(33)17-25(29)26-18-22(34)8-12-30(26)36/h5-12,15-18H,13-14H2 |
InChIキー |
IKFYJRMKSKIJLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC#CC#CCN4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



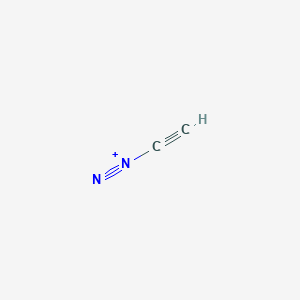
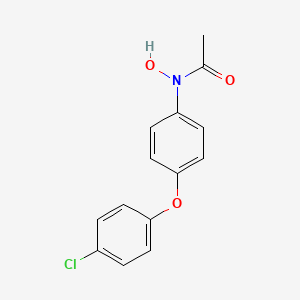

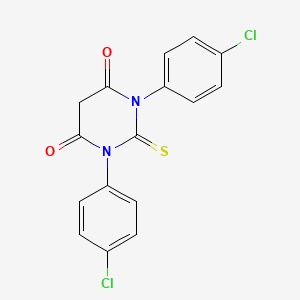




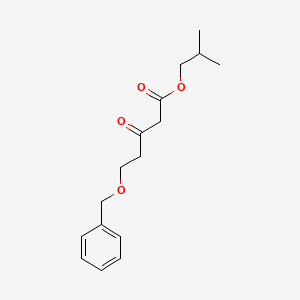
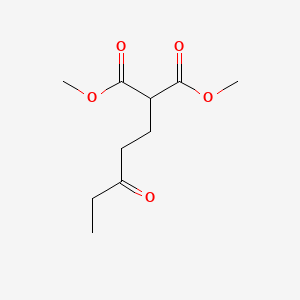
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
